alpha-Anilino-p-benzyloxyphenyl benzyl ketone
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Overview
Description
Alpha-Anilino-p-benzyloxyphenyl benzyl ketone is an organic compound that belongs to the class of alpha-amino ketones This compound is characterized by the presence of an aniline group, a benzyloxyphenyl group, and a benzyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Anilino-p-benzyloxyphenyl benzyl ketone typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha-Anilino-p-benzyloxyphenyl benzyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, secondary alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Anilino-p-benzyloxyphenyl benzyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Anilino-p-benzyloxyphenyl benzyl ketone involves its interaction with specific molecular targets and pathways. The compound can form imines with aldehydes or ketones, which are then reduced to amines through reductive amination . This process is facilitated by reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl ketone: Another related compound with a benzyl group attached to a ketone.
Properties
CAS No. |
14293-15-3 |
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Molecular Formula |
C27H23NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-anilino-2-phenyl-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H23NO2/c29-27(23-16-18-25(19-17-23)30-20-21-10-4-1-5-11-21)26(22-12-6-2-7-13-22)28-24-14-8-3-9-15-24/h1-19,26,28H,20H2 |
InChI Key |
DBLMMZNVPKDRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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